Diethyl iminodiacetate

Descripción general

Descripción

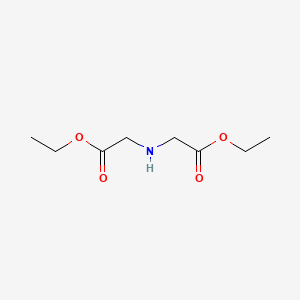

Diethyl iminodiacetate is an organic compound with the molecular formula HN(CH2CO2C2H5)2. It is a derivative of iminodiacetic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Métodos De Preparación

Diethyl iminodiacetate can be synthesized through the esterification of iminodiacetic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature of around 70°C and maintaining it for several hours to ensure complete conversion.

In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Análisis De Reacciones Químicas

Diethyl iminodiacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diethyl iminodiacetic acid.

Reduction: Reduction reactions can convert it into this compound derivatives with different functional groups.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Biochemical Applications

2.1. Chelating Agent

Diethyl iminodiacetate acts as a chelating agent, binding metal ions effectively. This property is utilized in several biochemical assays and processes, including:

- Metal Ion Detection : It forms stable complexes with transition metals, which can be quantified spectrophotometrically.

- Enzyme Inhibition Studies : The compound has been used to study metal-dependent enzymes by modulating metal ion availability.

2.2. Substrate for Enzymatic Reactions

Research has demonstrated that this compound derivatives can serve as substrates for various enzymatic reactions. Notably, an iminodiacetate phosphoramidate derivative has been shown to enhance nucleotide incorporation during DNA polymerization by HIV-1 reverse transcriptase, suggesting potential applications in genetic engineering and virology studies .

Medical Imaging Applications

3.1. Hepatobiliary Imaging

This compound is extensively used in nuclear medicine as a radiopharmaceutical agent. Specifically, technetium-99m-labeled this compound is employed for hepatobiliary imaging due to its rapid clearance from the bloodstream and high hepatic uptake:

- Comparison Studies : A study comparing technetium-99m diethyl-iminodiacetic acid with iodine-131 rose bengal indicated that the former offers superior imaging capabilities for assessing liver function and biliary tract conditions .

| Parameter | Technetium-99m Diethyl-IDA | Iodine-131 Rose Bengal |

|---|---|---|

| Blood Clearance | Faster | Slower |

| Hepatic Clearance | Greater | Lower |

| Visualization of Gallbladder | Early | Delayed |

Case Studies

4.1. Clinical Evaluation

In clinical settings, scintigraphic studies utilizing technetium-99m diethyl-IDA have been performed on patients with hepatobiliary disorders. These studies revealed that the compound effectively visualizes liver parenchyma and intrahepatic ducts, aiding in diagnosing conditions like cholecystitis and biliary obstruction .

4.2. Research Applications

A notable study synthesized novel derivatives of iminodiacetic acid and evaluated their effects on plasma hemostasis compared to established ligands . The findings indicated that these derivatives exhibit significant biocompatibility at diagnostic concentrations, supporting their potential therapeutic uses.

Mecanismo De Acción

The mechanism of action of diethyl iminodiacetate involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the molecule can coordinate with metal ions, forming chelate complexes. These complexes are used in various applications, including catalysis and metal ion sequestration.

Comparación Con Compuestos Similares

Diethyl iminodiacetate is similar to other iminodiacetate derivatives, such as dimethyl iminodiacetate and di-tert-butyl iminodiacetate. it is unique in its specific ester groups, which influence its reactivity and solubility. Compared to iminodiacetic acid, this compound has improved solubility in organic solvents, making it more suitable for certain applications.

Similar compounds include:

Dimethyl iminodiacetate: Another ester derivative of iminodiacetic acid with methyl groups instead of ethyl groups.

Di-tert-butyl iminodiacetate: A derivative with tert-butyl groups, offering different steric and electronic properties.

Iminodiacetic acid: The parent compound, which is less soluble in organic solvents but forms stronger metal complexes.

Actividad Biológica

Diethyl iminodiacetate (DEIDA) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

This compound is a diester derivative of iminodiacetic acid. It can be synthesized through the reaction of iminodiacetic acid with ethanol in the presence of a catalyst. The general reaction can be represented as follows:

This compound exhibits chelating properties similar to EDTA, making it useful in various applications, including as a ligand in coordination chemistry and as a potential therapeutic agent.

Antimicrobial Properties

Recent studies have demonstrated that DEIDA exhibits significant antimicrobial activity. For instance, a study indicated that the incorporation of iminodiacetate groups into phenolic compounds enhances their potency against biofilm and planktonic bacteria. The prodrug strategy employed in this research showed that DEIDA derivatives could increase the efficacy of existing antimicrobial agents by improving their solubility and bioavailability .

| Compound Type | Activity Against Biofilms | Activity Against Planktonic Bacteria |

|---|---|---|

| Phenolic + DEIDA | Enhanced | Enhanced |

| Phenolic Alone | Modest | Modest |

Hepatobiliary Function Assessment

This compound has been utilized in medical imaging, specifically in hepatobiliary scintigraphy. Studies involving Tc-99m-labeled this compound (Tc-99m-DEIDA) have shown its effectiveness in assessing liver function and biliary excretion. In clinical evaluations, Tc-99m-DEIDA demonstrated reliable imaging characteristics for diagnosing hepatobiliary disorders .

| Study Type | Subject Group | Findings |

|---|---|---|

| Scintigraphy | Normal Subjects | Early visualization of liver function |

| Scintigraphy | Patients with Hepatobiliary Disorders | Effective for diagnosis |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that DEIDA-modified phenolic compounds significantly reduced bacterial counts in biofilms compared to their unmodified counterparts. The mean log reduction was calculated based on colony-forming units (CFU) before and after treatment, indicating a substantial improvement in antimicrobial activity due to the presence of DEIDA .

- Clinical Imaging : In a clinical setting, Tc-99m-DEIDA was used to evaluate patients with suspected liver dysfunction. The imaging results correlated well with clinical diagnoses, showcasing its utility as a non-invasive diagnostic tool .

Research Findings

Research into this compound continues to expand, with findings suggesting various mechanisms of action:

Propiedades

IUPAC Name |

ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-3-12-7(10)5-9-6-8(11)13-4-2/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDNMOCAQVXVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064200 | |

| Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Diethyl iminodiacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6290-05-7 | |

| Record name | Diethyl iminodiacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6290-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl iminodiacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-(2-ethoxy-2-oxoethyl)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diethyl iminodiacetate acts as a chelating agent, meaning it can bind to metal ions through its nitrogen and oxygen atoms. This interaction forms stable complexes, effectively removing metal ions from solutions. For instance, this compound derivatives were successfully employed to remove lead and cadmium from aqueous solutions []. This chelation process is spontaneous and driven by favorable enthalpy and entropy changes, indicating strong interactions between the metal cations and the basic centers of the this compound moiety at the solid-liquid interface [].

A: this compound is an organic compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol. While the provided research papers don't delve into detailed spectroscopic data, they confirm its structure using various techniques like infrared spectroscopy, 13C and 29Si NMR spectroscopy []. These techniques confirm the presence of characteristic functional groups, including ester, amine, and methylene groups, confirming the structure of this compound and its derivatives.

A: this compound is a valuable building block in material science, particularly in synthesizing functionalized materials for specific applications. For instance, it serves as a precursor for creating chelating fibers. In one study, researchers grafted this compound onto chloromethylstyrene-grafted polyethylene-coated polypropylene fiber []. After hydrolysis, the resulting fiber (FIDA-f) exhibited an acid capacity of 4.3 meq/g and effectively removed lead(II) from contaminated water []. This highlights the potential of this compound in developing efficient materials for environmental remediation.

A: Yes, this compound can be incorporated into polymers, either as a pendant group or within the polymer backbone. This incorporation introduces new functionalities to the polymer, such as metal-chelating abilities. For example, researchers synthesized new monomers containing this compound by reacting it with ethyl α-bromomethacrylate and α-chloromethacryloyl chloride []. These monomers were then copolymerized with other monomers like 2-hydroxyethyl methacrylate and acrylamide, yielding polymers with metal-chelating properties [].

A: The structure of this compound significantly influences its activity and applications. The presence of the iminodiacetic acid group, with its nitrogen and two carboxylic acid groups, imparts its chelating ability towards metal ions. Modifying the diethyl ester groups allows for further tailoring of its properties. For instance, hydrolyzing the esters to the corresponding carboxylic acids increases the molecule's water solubility and metal-binding affinity []. This structural flexibility makes this compound and its derivatives adaptable for various applications, including metal extraction, catalysis, and material science.

A: While this compound derivatives demonstrate potential in removing toxic metals from water [, ], their environmental impact requires careful consideration. Further research is needed to assess the long-term effects of these compounds and their degradation products on ecosystems. Investigating biodegradable alternatives or developing efficient degradation pathways for these compounds after their intended use are crucial steps towards ensuring environmental sustainability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.